molecular formula C9H10F3NO2S B6271563 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide CAS No. 1765-14-6

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide

Cat. No. B6271563
CAS RN: 1765-14-6
M. Wt: 253.2
InChI Key:
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Description

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide (TFPS) is a sulfonamide compound, which is a type of organic compound containing a sulfonamide functional group. It is a colorless solid that is soluble in water and organic solvents. TFPS has a wide range of applications in the fields of chemical synthesis and scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide is not yet fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been suggested that 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide may act as a competitive inhibitor of certain enzymes, such as dihydrofolate reductase, which is involved in the biosynthesis of folates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide are not yet fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been suggested that 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide may have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide in laboratory experiments, such as its relatively low solubility in some solvents and its potential to cause skin irritation.

Future Directions

Future research into 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide could focus on further elucidating its mechanism of action and determining its potential applications in the fields of drug development and medical research. Additionally, further research could be conducted to explore its potential toxicity and determine its safety profile. Additionally, further research could be conducted to explore its potential use as a pesticide or herbicide. Finally, further research could be conducted to explore its potential applications in the field of nanotechnology.

Synthesis Methods

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide can be synthesized from the reaction of 4-trifluoromethylbenzene-1-sulfonyl chloride and 2-aminoethanol. This reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The product is then extracted with ethyl acetate, followed by a recrystallization step.

Scientific Research Applications

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of highly active antimicrobial compounds, as well as for the synthesis of other sulfur-containing compounds. It has also been used as a starting material for the synthesis of compounds with potential applications in the field of drug development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with ethylamine, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "4-(trifluoromethyl)benzenesulfonyl chloride", "ethylamine", "sodium borohydride", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv) in dry diethyl ether and cool the solution to 0°C.", "Step 2: Slowly add ethylamine (1.1 equiv) to the solution while stirring and maintain the temperature at 0°C for 1 hour.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.", "Step 4: Add water to the reaction mixture and extract the product with diethyl ether.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 6: Dissolve the resulting intermediate in dry tetrahydrofuran and add sodium borohydride (1.2 equiv) to the solution.", "Step 7: Stir the reaction mixture at room temperature for 2 hours.", "Step 8: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 10: Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

1765-14-6

Product Name

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide

Molecular Formula

C9H10F3NO2S

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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